molecular formula C19H18N4O2S2 B11176544 N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(propanoylamino)benzamide

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(propanoylamino)benzamide

Cat. No.: B11176544
M. Wt: 398.5 g/mol
InChI Key: DLEUYUXHXKSXGC-UHFFFAOYSA-N
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Description

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(propanoylamino)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(propanoylamino)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Benzamide Moiety: The final step involves the reaction of the thiadiazole intermediate with 3-(propanoylamino)benzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(propanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the benzamide moiety can be reduced to amines.

    Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(propanoylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(propanoylamino)benzamide is unique due to its specific combination of the thiadiazole ring and the benzamide moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H18N4O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide

InChI

InChI=1S/C19H18N4O2S2/c1-2-16(24)20-14-8-6-7-13(11-14)18(25)21-19-23-22-17(27-19)12-26-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,20,24)(H,21,23,25)

InChI Key

DLEUYUXHXKSXGC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3

Origin of Product

United States

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